molecular formula C18H14N2O4S2 B6134852 2-hydroxy-N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-hydroxy-N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B6134852
M. Wt: 386.4 g/mol
InChI Key: GFVXCWXGMJMCJZ-GDNBJRDFSA-N
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Description

2-hydroxy-N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazolidinone ring, a benzamide group, and a methoxybenzylidene moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 2-hydroxybenzamide with 3-methoxybenzaldehyde and a thiazolidinone derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-hydroxy-N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and benzamide group are believed to play crucial roles in its biological activity. It may inhibit certain enzymes or proteins, disrupt cellular processes, or induce apoptosis in cancer cells. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 2-hydroxy-N-[(5Z)-5-(3-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 2-hydroxy-N-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

2-hydroxy-N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its potential biological activity and may contribute to its selectivity and potency in various applications .

Properties

IUPAC Name

2-hydroxy-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-24-12-6-4-5-11(9-12)10-15-17(23)20(18(25)26-15)19-16(22)13-7-2-3-8-14(13)21/h2-10,21H,1H3,(H,19,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVXCWXGMJMCJZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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